methyl 5-(2-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-(2-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyrimidine scaffold. Key structural features include:
- A 2-ethyl group on the thiazole moiety.
- A 5-(2-bromophenyl) substituent (ortho-bromine on the phenyl ring).
- A 7-methyl group and 3-oxo moiety on the pyrimidine ring.
- A methyl ester at position 4.
The bromophenyl group enhances lipophilicity and may influence binding to biological targets, while the ethyl and methyl substituents modulate steric and electronic properties .
Properties
Molecular Formula |
C17H17BrN2O3S |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
methyl 5-(2-bromophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17BrN2O3S/c1-4-12-15(21)20-14(10-7-5-6-8-11(10)18)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3 |
InChI Key |
VICSZUHJKJVOTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted One-Pot Synthesis
A highly efficient microwave-assisted method was developed for synthesizing thiazolo[3,2-a]pyrimidine derivatives. The target compound can be prepared via a one-pot reaction involving:
-
2-Aminothiazole derivatives (e.g., 2-ethyl-4-methylthiazol-5-amine),
-
2-Bromobenzaldehyde ,
-
Methyl acetoacetate .
Reaction conditions include microwave irradiation at 80°C for 30 minutes without catalysts, yielding quantitative conversion. The mechanism proceeds through a Knoevenagel condensation between the aldehyde and methyl acetoacetate, followed by cyclization with the aminothiazole to form the thiazolopyrimidine core. The microwave approach reduces reaction time from hours to minutes and improves atom economy.
Conventional Three-Component Condensation
A modified Biginelli condensation employs:
-
2-Bromobenzaldehyde ,
-
Thiourea ,
-
Ethyl acetoacetate .
This forms 1,2,3,4-tetrahydropyrimidine-2-thione, which undergoes cyclization with ethyl chloroacetate to yield the thiazolo[3,2-a]pyrimidine scaffold. Subsequent esterification with methanol introduces the methyl carboxylate group. This method achieves an 88% yield after recrystallization.
Cyclization and Functionalization
Dibromoethane-Mediated Cyclization
Ethyl 7-(aryl)-5-methyl-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives are synthesized via cyclization of ester precursors with 1,2-dibromoethane and K₂CO₃ in DMF at 90°C. For the target compound:
Copper-Catalyzed Bromination
The 2-bromophenyl group is introduced via Ullmann coupling or direct bromination. A reported method uses:
-
5-Methylphenol brominated with Br₂ in HBr,
-
Diazotization with NaNO₂ ,
-
Copper(I) bromide-mediated coupling to install the bromine atom.
This step is critical for ensuring regioselectivity at the 2-position of the phenyl ring.
Alkylation and Esterification
Mitsunobu Reaction for Esterification
The methyl carboxylate group is introduced using a Mitsunobu reaction:
Ethyl Group Introduction
The 2-ethyl substituent originates from the aminothiazole precursor (e.g., 2-ethyl-4-methylthiazol-5-amine) or via post-cyclization alkylation using ethyl bromide and K₂CO₃ in DMF.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Major Products:
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a neuroprotective agent based on related triazole-pyrimidine hybrids.
Antiviral and Anticancer Properties: Explore its activity against viruses and cancer cells.
Antioxidant and Antimicrobial Activity: Assess its role in oxidative stress and microbial infections.
Mechanism of Action
Neuroprotection: Inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways.
Anti-Inflammatory: Modulation of NF-kB inflammatory pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key Comparisons:
Substituent Position and Halogen Effects :
- The ortho-bromophenyl group in the target compound may introduce steric hindrance compared to the para-bromophenyl analog . This could affect molecular planarity and crystal packing, as seen in the para-bromo derivative, which forms homochiral chains via Br···C n-π interactions .
- Chlorine (in ) vs. bromine : Bromine’s larger size and higher lipophilicity may enhance membrane permeability but reduce solubility compared to chlorine .
Ester Group Influence :
- The methyl ester in the target compound may confer lower hydrolytic stability but higher metabolic resistance than ethyl esters in analogs .
The 2-chlorophenyl derivative () shows antimicrobial activity, suggesting halogen position and identity critically modulate target specificity .
Synthetic Routes :
- The para-bromo analog is synthesized via a Biginelli reaction followed by cyclization with chloroacetic acid . The target compound likely requires analogous steps but with 2-bromobenzaldehyde as the starting material.
Crystallographic Data :
- The para-bromo compound adopts a sofa conformation in the pyrimidine ring, with planar thiazolo-pyrimidine geometry . The target’s ortho-bromo group may distort this conformation due to steric clashes.
Biological Activity
Methyl 5-(2-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and antifungal activities, as well as its mechanisms of action and structure-activity relationships.
1. Overview of Thiazolo[3,2-a]pyrimidines
Thiazolo[3,2-a]pyrimidines are a class of heterocyclic compounds known for their diverse biological activities. They have been explored for their potential as anticancer agents, antibacterial compounds, and more. The presence of various substituents on the thiazolo[3,2-a]pyrimidine scaffold can significantly influence their biological activity.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds with a similar structure to methyl 5-(2-bromophenyl)-2-ethyl-7-methyl-3-oxo have demonstrated notable cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidines Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | M-HeLa (cervical adenocarcinoma) | 10 | |
| Compound B | MCF-7 (breast cancer) | 15 | |
| Methyl 5-(2-bromophenyl)-... | PC3 (prostate cancer) | 12 |
In a comparative study, methyl 5-(2-bromophenyl)-... showed moderate activity against the PC3 prostate adenocarcinoma cell line but significantly lower toxicity towards normal liver cells compared to established chemotherapeutics like Sorafenib .
3. Antibacterial Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antibacterial properties. The compound has shown effectiveness against various bacterial strains.
Table 2: Antibacterial Activity of Methyl 5-(2-bromophenyl)-...
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Escherichia coli | 8 | |
| Klebsiella pneumoniae | 16 |
The compound exhibited a broad spectrum of antibacterial activity with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria.
4. Antifungal Activity
The antifungal properties of thiazolo[3,2-a]pyrimidines have been less explored but are gaining attention. The compound demonstrated promising antifungal activity against several strains.
Table 3: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 32 | |
| Aspergillus niger | 64 |
These findings suggest that methyl 5-(2-bromophenyl)-... may serve as a lead compound for developing new antifungal agents.
The mechanisms underlying the biological activities of thiazolo[3,2-a]pyrimidines typically involve:
- Inhibition of Enzymatic Pathways : Many derivatives act by inhibiting key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Compounds like methyl 5-(2-bromophenyl)-... may trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membranes : Antibacterial and antifungal activities may be attributed to the disruption of microbial cell membranes.
6. Case Studies and Research Findings
Several studies have provided insights into the structure-activity relationships (SAR) of thiazolo[3,2-a]pyrimidines:
- Cytotoxicity Studies : Research demonstrated that modifications at the C5 position significantly enhance cytotoxicity against specific cancer cell lines while reducing toxicity toward normal cells.
- Antimicrobial Testing : A compound with a similar structure showed potent activity against resistant strains of bacteria and fungi, indicating potential for further development as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 5-(2-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?
- Methodological Answer : The compound is typically synthesized via a multi-step condensation and cyclization process. A representative route involves refluxing a mixture of substituted aldehydes (e.g., 2-bromobenzaldehyde), thiourea derivatives, and ethyl acetoacetate in acetic acid/acetic anhydride with sodium acetate as a catalyst. For example, in analogous syntheses, 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester is reacted with chloroacetic acid and aryl aldehydes under reflux (8–10 hours), followed by recrystallization in ethyl acetate/ethanol . Key parameters include temperature control (~427–428 K) and solvent selection to optimize yield and purity.
Q. How is the structure of this compound characterized in academic research?
- Methodological Answer : Structural elucidation relies on a combination of X-ray crystallography , NMR , and HPLC . Single-crystal X-ray diffraction (e.g., monoclinic P2₁/n space group) reveals the thiazolopyrimidine core's puckered conformation and substituent orientations (e.g., dihedral angles between fused rings) . NMR (¹H/¹³C) confirms substituent integration, such as the 2-bromophenyl group (δ ~7.3–7.6 ppm for aromatic protons) and ethyl/methyl substituents . Purity is validated via HPLC with UV detection (λ = 254 nm).
Q. What preliminary biological activities have been reported for this compound class?
- Methodological Answer : Thiazolopyrimidine derivatives are screened for antimicrobial and enzyme-inhibitory activities. For example, analogs with 3-nitrophenyl or 4-fluorophenyl groups at the 5-position show moderate antibacterial activity against S. aureus (MIC = 32–64 µg/mL) via agar dilution assays . Activity is hypothesized to arise from interactions with bacterial DNA gyrase or membrane proteins, though target validation requires further mechanistic studies.
Advanced Research Questions
Q. How do substituent variations at the 2- and 5-positions influence structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR studies reveal that electron-withdrawing groups (e.g., Br at the 2-bromophenyl position) enhance bioactivity by increasing electrophilicity and binding affinity to hydrophobic enzyme pockets. For instance, replacing 2-bromo with 2-methoxy (electron-donating) reduces antimicrobial efficacy by ~40%, as observed in disk diffusion assays . Computational docking (e.g., AutoDock Vina) further correlates bromine’s van der Waals interactions with target proteins like E. coli FabH .
Q. How can crystallographic and spectroscopic data contradictions be resolved?
- Methodological Answer : Discrepancies between XRD (planar core) and NMR (dynamic puckering in solution) are addressed via DFT calculations (B3LYP/6-31G**) and variable-temperature NMR. For example, XRD of ethyl 7-methyl-3-oxo-5-phenyl derivatives shows a flattened boat conformation (C5 deviates by 0.224 Å from the pyrimidine plane), while NMR NOE effects suggest flexibility in solution . Multi-technique validation ensures accurate structural assignments.
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer : Salt formation (e.g., sodium carboxylate) or PEGylation of the 6-carboxylate group improves aqueous solubility. In analogs, replacing ethyl with hydrophilic groups (e.g., morpholinoethyl) increases logP from 2.8 to 1.2, enhancing bioavailability in murine models . Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayers are used to predict intestinal absorption.
Q. How are computational methods applied to predict target interactions?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) and QSAR models identify key residues (e.g., Tyr-158 in COX-2) for binding. For fluorinated analogs, free energy perturbation (FEP) calculations quantify binding affinity changes (ΔΔG = -1.2 kcal/mol) when substituting Br with F at the 2-position . Virtual screening against ZINC15 or ChEMBL libraries prioritizes derivatives for synthesis.
Key Recommendations for Researchers
- Prioritize multi-parametric optimization (e.g., solubility, potency) using QSAR and MD simulations.
- Validate mechanistic hypotheses via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Address data contradictions with hybrid experimental-computational workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
